molecular formula C18H17N5O3S2 B11381233 1-(4-ethoxyphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11381233
M. Wt: 415.5 g/mol
InChI Key: MOUNGOVMDAXXES-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes an ethoxyphenyl group, a thiadiazole ring, and a dihydropyridazine core, making it a versatile molecule for synthetic and application-based research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. This intermediate is then reacted with an appropriate acyl chloride to introduce the prop-2-en-1-ylsulfanyl group.

The dihydropyridazine core can be synthesized via a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. The final step involves coupling the thiadiazole intermediate with the dihydropyridazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole sulfur can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, ethanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, this compound can be investigated for its potential as a bioactive molecule. The presence of the thiadiazole ring suggests possible antimicrobial or antifungal properties, while the dihydropyridazine core may interact with various biological targets.

Medicine: Medicinally, this compound could be explored for its potential therapeutic effects. The combination of functional groups may allow it to act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry: In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiadiazole ring could interact with metal ions or other cofactors, while the dihydropyridazine core might fit into enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(4-ethoxyphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and exploration in various fields of research.

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C18H17N5O3S2/c1-3-11-27-18-21-20-17(28-18)19-16(25)15-14(24)9-10-23(22-15)12-5-7-13(8-6-12)26-4-2/h3,5-10H,1,4,11H2,2H3,(H,19,20,25)

InChI Key

MOUNGOVMDAXXES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC=C

Origin of Product

United States

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